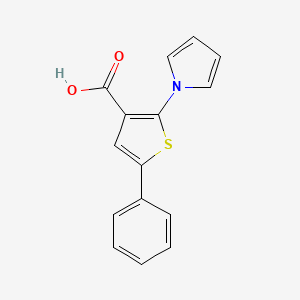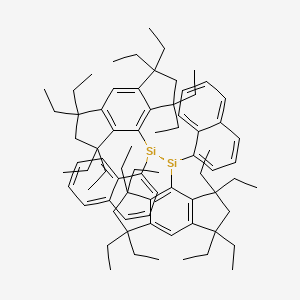![molecular formula C14H22N2O2Si B12516167 Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- CAS No. 651354-56-2](/img/structure/B12516167.png)
Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- is a heterocyclic aromatic organic compound Pyrimidines are a class of compounds that are integral to many biological processes, including the formation of nucleic acids
Preparation Methods
The synthesis of Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Diethoxymethyl Group: This step involves the reaction of the pyrimidine ring with diethoxymethyl chloride in the presence of a base.
Addition of the Trimethylsilyl Ethynyl Group: This is typically done using a palladium-catalyzed coupling reaction with trimethylsilyl acetylene.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxymethyl or trimethylsilyl ethynyl groups are replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of nucleic acid analogs.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cell proliferation and other biological processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with unique thermal stability and detonation performance.
Properties
CAS No. |
651354-56-2 |
|---|---|
Molecular Formula |
C14H22N2O2Si |
Molecular Weight |
278.42 g/mol |
IUPAC Name |
2-[5-(diethoxymethyl)pyrimidin-2-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C14H22N2O2Si/c1-6-17-14(18-7-2)12-10-15-13(16-11-12)8-9-19(3,4)5/h10-11,14H,6-7H2,1-5H3 |
InChI Key |
FTBOGIANWUQJRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CN=C(N=C1)C#C[Si](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine](/img/structure/B12516086.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12516090.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
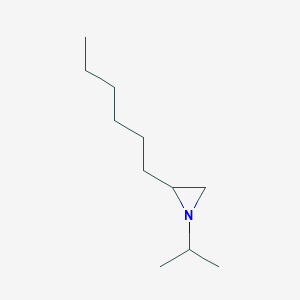
![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

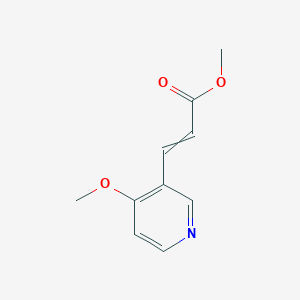
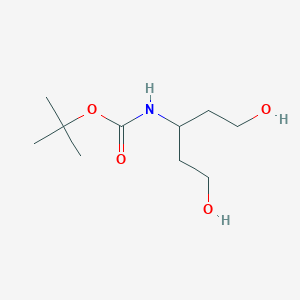
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)

